Acryloyl chloride

Catalog No.
S584353
CAS No.
814-68-6
M.F
C3H3ClO
M. Wt
90.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acryloyl chloride

CAS Number

814-68-6

Product Name

Acryloyl chloride

IUPAC Name

prop-2-enoyl chloride

Molecular Formula

C3H3ClO

Molecular Weight

90.51 g/mol

InChI

InChI=1S/C3H3ClO/c1-2-3(4)5/h2H,1H2

InChI Key

HFBMWMNUJJDEQZ-UHFFFAOYSA-N

SMILES

C=CC(=O)Cl

Solubility

Soluble in chlorinated solvents
Very soluble in chloroform

Synonyms

2-Propenoyl Chloride; Acrylic Acid Chloride; Acrylyl Chloride; NSC 93770; Propenoyl Chloride

Canonical SMILES

C=CC(=O)Cl

Synthesis of Acrylic Monomers and Polymers:

Acryloyl chloride serves as a crucial building block in the synthesis of diverse acrylic monomers and polymers. These polymers, often referred to as polyacrylates and polymethacrylates, possess valuable properties like excellent adhesion, strength, and resistance to chemicals and water []. Through processes like radical polymerization or copolymerization, acryloyl chloride readily forms the backbone of these polymers, finding applications in various research areas:

  • Biomedical materials: Acrylic polymers derived from acryloyl chloride are extensively studied for their biocompatibility, making them suitable for developing implants, drug delivery systems, and tissue engineering scaffolds [].
  • Coatings and adhesives: Research explores acrylate polymers for their ability to form durable and versatile coatings, adhesives, and sealants []. These materials find applications in various fields, including construction, automotive, and electronics.
  • Textile modification: Acrylate polymers can modify textile properties, improving factors like wrinkle resistance, water repellency, and flame retardancy, leading to research investigating their potential in the textile industry [].

Organic Synthesis and Functional Group Introduction:

Beyond polymer synthesis, acryloyl chloride plays a crucial role in organic synthesis as a versatile reagent for introducing the "acrylic group" (CH₂=CH-C(O)-) into other molecules. This functionality adds valuable properties, such as reactivity and unsaturation, to the target molecule []. Researchers utilize acryloyl chloride in various reactions, including:

  • Acylation reactions: Acryloyl chloride can react with various functional groups like alcohols, amines, and phenols to introduce the acrylic group, enabling the creation of new molecules with desired functionalities [].
  • Cross-metathesis: This reaction allows researchers to exchange specific parts of molecules with acryloyl chloride, enabling the creation of novel and complex structures for further research [].

Acryloyl chloride is an organic compound with the chemical formula C₃H₃ClO. It is a colorless to yellow liquid with a pungent odor, primarily used as an acylating agent in organic synthesis. The compound is known for its high reactivity, particularly in polymerization and acylation reactions. Acryloyl chloride can polymerize readily upon exposure to oxygen, leading to potential hazards such as explosive rupture in closed containers .

Acryloyl chloride is a highly hazardous compound due to its:

  • Severe toxicity: Exposure can cause skin, eye, and respiratory tract irritation. In severe cases, pulmonary edema (fluid buildup in the lungs) can occur [].
  • Corrosivity: Can cause severe burns on contact with skin and eyes [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes [].

Acryloyl chloride exhibits significant biological activity, primarily as a toxic agent. Exposure can lead to severe health effects, including respiratory distress, skin burns, and eye irritation. Inhalation of vapors may cause dizziness or asphyxiation, particularly in confined spaces . Its reactivity can also lead to hazardous situations in laboratory settings.

Acryloyl chloride can be synthesized through several methods:

  • Reaction of Acrylic Acid with Phosphorus Oxychloride:
    C3H4O2+POCl3C3H3ClO+HCl+P OH 3\text{C}_3\text{H}_4\text{O}_2+\text{POCl}_3\rightarrow \text{C}_3\text{H}_3\text{ClO}+\text{HCl}+\text{P OH }_3
  • Using Thionyl Chloride:
    Acrylic acid can also react with thionyl chloride to yield acryloyl chloride along with byproducts like sulfur dioxide and hydrochloric acid .
  • Benzoyl Chloride Method: Acryloyl chloride can be prepared by reacting acrylic acid with benzoyl chloride under specific conditions.

Acryloyl chloride has several industrial and research applications:

  • Synthesis of Polymers: It is widely used in the production of polyacrylics and other polymers.
  • Pharmaceuticals: Acts as an acylating agent in the synthesis of various pharmaceutical compounds.
  • Coatings and Adhesives: Utilized in formulating coatings and adhesives due to its reactive nature.

Research has shown that acryloyl chloride interacts significantly with biological systems. Studies indicate that it can cause acute respiratory distress when inhaled, highlighting its potential for toxicity . Furthermore, it has been noted that exposure even to small quantities can lead to severe health consequences . Understanding these interactions is crucial for safety protocols in laboratories handling this compound.

Acryloyl chloride belongs to a class of carboxylic acid chlorides that exhibit similar reactivity patterns but differ in their specific applications and properties. Below is a comparison with some similar compounds:

CompoundChemical FormulaKey CharacteristicsUnique Aspects
Acetyl ChlorideC₂H₃ClOUsed primarily for acetylation reactions; less reactive than acryloyl chloride.Commonly used in the synthesis of esters.
Benzoyl ChlorideC₇H₅ClOUtilized for acylation; stable under standard conditions; less toxic than acryloyl.Preferred for aromatic acylations.
Propionyl ChlorideC₃H₅ClOSimilar reactivity; used in organic synthesis but less common than acryloyl.Often used in flavoring and fragrance industries.

Acryloyl chloride's unique high reactivity makes it particularly valuable in polymer chemistry and pharmaceutical synthesis compared to its counterparts.

Physical Description

Acrylyl chloride appears as a liquid. Boiling point 75°C. Used to make plastics. Polymerization in a closed container can cause pressurization and explosive rupture. (EPA, 1998)

Color/Form

Liquid
Light yellow liquid

XLogP3

1.4

Boiling Point

167 °F at 760 mm Hg (EPA, 1998)
75.5 °C

Flash Point

14 °C (57 °F) - closed cup

Vapor Density

3.63 (Air = 1)

Density

1.1136 at 68 °F (EPA, 1998)
1.1136 g/cu cm at 20 °C

LogP

log Kow = 0.17 (est)

UNII

8K23O56TG5

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Acrylyl chloride is a liquid. It rapidly breaks down in water. USE: Acrylyl chloride is used as a chemical intermediate. EXPOSURE: Workers who produce or use acrylyl chloride may breathe in mists or have direct skin contact. Because it rapidly breaks down, the general population is not expected to be exposed. If acrylyl chloride is released to the environment, it will react rapidly with water. Because of this rapid reaction, volatilization from moist soil and water, adsorption, biodegradation, and accumulation in fish are not expected. It will be broken down in air by reaction with hydroxyl radicals and ozone. It may be broken down in the air by sunlight. RISK: Data on the potential for acrylyl chloride to produce toxic effects in humans are extremely limited. One student died after accidental exposure to very high air levels of acrylyl chloride in a laboratory accident. Two other students survived the same exposure. After exposure, symptoms were "mild". Eye irritation, difficulty breathing, incoordination, decreased activity, and lung damage were observed in laboratory animals that breathed low-to-moderate air levels of acrylyl chloride. Data on the potential for acrylyl chloride to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for acrylyl chloride to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

115 mm Hg at 25 °C (est)

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

814-68-6

Wikipedia

Acryloyl chloride

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Acryloyl chloride is made by reaction of acrylic acid with phosphorous oxychloride, or benzoyl or thionyl chloride.

General Manufacturing Information

2-Propenoyl chloride: ACTIVE
... Reactions of the heptafluoroisopropyoxy anion prepared from hexafluoroacetone and potassium fluoride with acrylyl chloride and glycidyl bromide have led to the preparation of polymerizable acrylates and epoxides.
Vinyl isocyanate... is prepared by heating acryloyl chloride with sodium azide
Acrylic acid ... can be easily converted to ... acryloyl chloride, by reaction with phosphorous oxychloride, or benzoyl or thionyl chloride.
... Fluorocarbons have a much broader resistance to physical and chemical attack than acrylic polymers, but lack the advantages of acrylic polymers. It is an objective of the present invention to substantially increase the fluorocarbon content in acrylic resins, without interfering with the acrylate properties. Another object of this invention is to vary the fluorine content of fluroacrylic resins over wide ranges through the placement of perfluoroalkyl pendant groups of different lengths. These and other objects are achieved by reacting a fluoroaromatic diol and acryloyl chloride in a highly fluorinated solvent with an acid acceptor to form a fluorinated diacrylate ester monomer and purifying the monomer by forming a solution, adding decolorizing carbon to the solution and percolating the solution through activated alumina.
For more General Manufacturing Information (Complete) data for Acrylyl chloride (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C. Light sensitive. Reacts violently with water.

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): Phenothiazine (400 ppm)

Dates

Modify: 2023-08-15
Liu et al. Rapid assembly of complex cyclopentanes employing chiral, alpha,beta-unsaturated acylammonium intermediates. Nature Chemistry, doi: 10.1038/nchem.1788, published online 3 November 2013 http://www.nature.com/nchem
Abbasov et al. Simplified immunosuppressive and neuroprotective agents based on gracilin A. Nature Chemistry, doi: 10.1038/s41557-019-0230-0, published online 22 March 2019

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